Nelfinavir mesylate hydrate
Overview
Description
Nelfinavir mesylate hydrate, also known as AG1343, is used as a therapeutic agent for acquired immunodeficiency syndrome (AIDS). It acts as an antifibrotic agent and is used to treat pulmonary fibrosis in patients with systemic sclerosis (SSc) .
Molecular Structure Analysis
The empirical formula of this compound is C32H45N3O4S · CH3SO3H · xH2O. It has a molecular weight of 663.89 on an anhydrous basis .
Physical and Chemical Properties Analysis
This compound is a solid substance. It has a characteristic odor and is white to off-white in color . The solubility of this compound in DMSO is ≥2 mg/mL .
Scientific Research Applications
HIV Treatment : Nelfinavir mesylate is a potent and selective inhibitor of HIV protease, approved for treating individuals infected with HIV (Patick, Durán, Cao, et al., 1998). It has demonstrated effectiveness in reducing viral load and increasing CD4+ cell count in combination with nucleoside reverse transcriptase inhibitors for at least 21 months (Pai & Nahata, 1999).
Combination Therapy : When combined with other antiretroviral therapeutic agents, nelfinavir mesylate can result in enhanced antiviral activity without increasing cellular cytotoxicity (Patick, Boritzki & Bloom, 1997). This finding is crucial for developing effective combination therapies for HIV treatment.
Lung Fibrosis : In systemic sclerosis, an animal model demonstrated that nelfinavir mesylate could inhibit the development of lung fibrosis (McHugh, 2017).
Bioavailability Enhancement : Oral administration of nelfinavir mesylate loaded into PLGA nanoparticles has shown to enhance bioavailability and reduce dosing frequency, thereby improving therapeutic efficacy (Venkatesh, Baskaran, Karri, et al., 2015). Lipid nanocarriers can also improve the bioavailability of nelfinavir mesylate, aiding in AIDS management (Belubbi, Shevade, Dhawan, et al., 2018).
Pediatric Use : The drug has been well tolerated and effective in suppressing viremia in children as young as three months of age (Krogstad, Wiznia, Luzuriaga, et al., 1999).
Pregnancy : Nelfinavir exposure during pregnancy is associated with a 3% prevalence of birth defects, not significantly different from the CDC rate, indicating a level of safety in pregnant women (Covington, Conner, Doi, et al., 2004).
Pharmacokinetics and Stability : Research has also focused on the pharmacokinetics of nelfinavir and its active metabolite, M8, in the human body, as well as methods for analyzing and ensuring the stability of the drug under various conditions (Zhang, Wu, Patick, et al., 2001; Kaul, Agrawal, Paradkar, et al., 2004; Singh, Mehrotra & Bakhshi, 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide;methanesulfonic acid;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N3O4S.CH4O3S.H2O/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4;1-5(2,3)4;/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39);1H3,(H,2,3,4);1H2/t22-,23+,26-,27-,29+;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWWBORDPJHOJO-GZDSSZIUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O.CS(=O)(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H51N3O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2033736 | |
Record name | Nelfinavir mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2033736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
681.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159989-65-8 | |
Record name | Nelfinavir mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2033736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.